α3β4 Nicotinic Receptor Affinity Distinguishes the Bromo‑Butyl Compound from Canonical Sigma‑1 Ligands
1‑[4‑(4‑bromophenoxy)butyl]piperidine shows high affinity for the rat α3β4 nicotinic acetylcholine receptor (Ki = 2.60 nM) expressed in HEK cells, measured by [3H]epibatidine displacement [REFS‑1]. This value represents a ~85‑fold selectivity window over the α7 nAChR (Ki = 221 nM) and a ~32‑fold window over the σ1 receptor (IC50 = 84 nM) in the same assay platform [REFS‑1]. In contrast, the prototypical high‑affinity sigma‑1 phenoxyalkylpiperidine 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine (1a) achieves sub‑nanomolar σ1 affinity but lacks appreciable α3β4 activity [REFS‑2], highlighting a fundamental target‑engagement inversion driven by the bromine‑butyl substitution pattern.
| Evidence Dimension | Binding affinity (Ki) at rat α3β4 nAChR vs. α7 nAChR and σ1 receptor |
|---|---|
| Target Compound Data | α3β4 Ki = 2.60 nM; α7 Ki = 221 nM; σ1 IC50 = 84 nM |
| Comparator Or Baseline | Intra‑compound selectivity: α3β4 vs. α7 (85‑fold); α3β4 vs. σ1 (32‑fold). Inter‑compound: Sigma‑1‑optimized phenoxyalkylpiperidine 1a shows σ1 Ki < 1 nM and negligible α3β4 affinity. |
| Quantified Difference | 85‑fold (α3β4/α7); 32‑fold (α3β4/σ1); target preference inverted relative to compound 1a |
| Conditions | Radioligand binding, [3H]epibatidine, HEK‑293 cells transiently expressing rat α3β4 or α7 nAChR; σ1 determined by antagonist IC50 assay |
Why This Matters
A researcher requiring a probe with predominant α3β4 engagement rather than sigma‑1 activity can rationally select the bromo‑butyl piperidine, avoiding the sigma‑dominated profile of the chloro‑ethyl‑methyl series.
- [1] BindingDB BDBM50534287 (ChEMBL CHEMBL4519018). Affinity data for α3β4 (Ki 2.60 nM), α7 (Ki 221 nM), and σ1 (IC50 84 nM). https://www.bindingdb.org/ View Source
- [2] Abatematteo FS, et al. Eur J Med Chem. 2022;227:114038. Compound 1a σ1 affinity and selectivity. View Source
